
2,2-Diethoxybutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Diethoxybutanenitrile can be synthesized through various methods. One common approach involves the reaction of 2,2-diethoxybutanal with a cyanide source under acidic conditions. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_9\text{CHO} + \text{HCN} \rightarrow \text{C}8\text{H}{15}\text{NO}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product .
化学反応の分析
Types of Reactions: 2,2-Diethoxybutanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products:
Hydrolysis: Butanoic acid derivatives.
Reduction: Butylamine derivatives.
Substitution: Depending on the nucleophile, various substituted butanenitrile derivatives can be formed.
科学的研究の応用
2,2-Diethoxybutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-diethoxybutanenitrile involves its interaction with various molecular targets. The nitrile group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further chemical transformations. The ethoxy groups can also influence the reactivity and stability of the compound, affecting its interactions with other molecules .
類似化合物との比較
Butanenitrile: Lacks the ethoxy groups, making it less versatile in certain reactions.
2,2-Dimethoxybutanenitrile: Similar structure but with methoxy groups instead of ethoxy groups, leading to different reactivity.
4,4-Diethoxybutanoic acid: The carboxylic acid derivative of 2,2-diethoxybutanenitrile.
Uniqueness: this compound is unique due to the presence of both the nitrile and ethoxy groups, which provide a combination of reactivity and stability that is not found in many other compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications .
特性
CAS番号 |
56011-13-3 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
2,2-diethoxybutanenitrile |
InChI |
InChI=1S/C8H15NO2/c1-4-8(7-9,10-5-2)11-6-3/h4-6H2,1-3H3 |
InChIキー |
URVAQRRJJYOYGN-UHFFFAOYSA-N |
正規SMILES |
CCC(C#N)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)
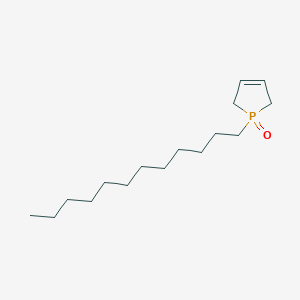

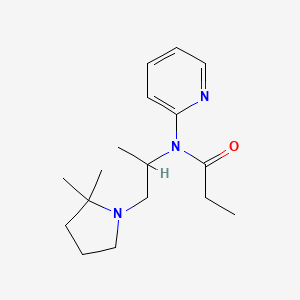
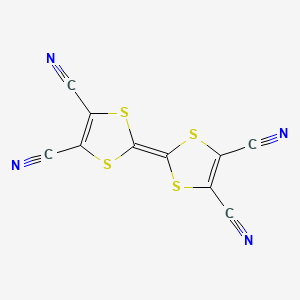
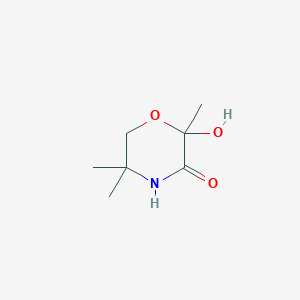
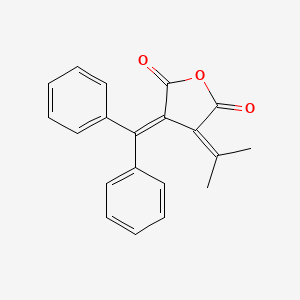
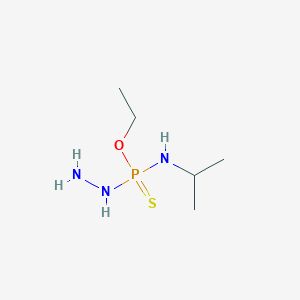
![5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14635726.png)
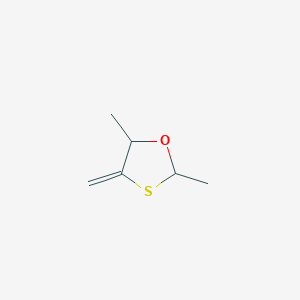

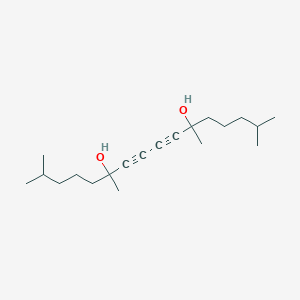
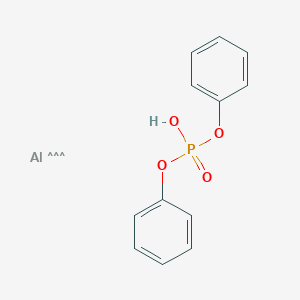
![2,6-Dioxabicyclo[3.1.1]heptane](/img/structure/B14635758.png)
